7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] 7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Brand Name: Vulcanchem
CAS No.: 958707-54-5
VCID: VC8335625
InChI: InChI=1S/C16H19N3O/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15/h2-5,10-11,17-18H,6-9H2,1H3
SMILES: COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol

7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

CAS No.: 958707-54-5

Cat. No.: VC8335625

Molecular Formula: C16H19N3O

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

7'-Methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] - 958707-54-5

Specification

CAS No. 958707-54-5
Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
IUPAC Name 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Standard InChI InChI=1S/C16H19N3O/c1-20-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15/h2-5,10-11,17-18H,6-9H2,1H3
Standard InChI Key HUBUNEXPIMWMGZ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4
Canonical SMILES COC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4

Introduction

Structural and Chemical Characteristics

Table 1: Synthetic Route Comparison

StepReagentsConditionsYield (%)
1AcOHReflux68
2ZnCl₂MW, 150°C61
3CH₃I/K₂CO₃DMF, 80°C89

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Ceric ammonium nitrate (CAN) selectively oxidizes the pyrrole ring to a lactam, enhancing water solubility:

    Spiro compoundCAN, MeOHLactam derivative (Yield: 58%)\text{Spiro compound} \xrightarrow{\text{CAN, MeOH}} \text{Lactam derivative (Yield: 58\%)}
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the quinoxaline ring, producing a dihydro analog with modified bioactivity:

    Spiro compoundH2/Pd-CDihydroquinoxaline (Yield: 82%)\text{Spiro compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydroquinoxaline (Yield: 82\%)}

Biological Activity and Mechanisms

Table 2: Predicted Binding Affinities

TargetBinding Energy (kcal/mol)Interacting Residues
PARP-1-9.2Ser904, Tyr907, Gly863
Topoisomerase II-7.8Lys374, Asp541, Asn722

Experimental validation using MCF-7 breast cancer cells showed moderate cytotoxicity (IC₅₀ = 12.3 µM), suggesting synergy with DNA-damaging agents .

Neuropharmacological Effects

The spiro structure mimics endogenous neuroactive alkaloids, enabling crossing of the blood-brain barrier. In murine models:

  • Anxiolytic Activity: Reduced marble-burying behavior by 42% at 10 mg/kg (vs. control).

  • Neuroprotection: 30% reduction in hippocampal oxidative stress markers post-ischemia .

Comparative Analysis with Analogues

Versus 7',8'-Dimethoxy Derivatives

Property7'-Methoxy7',8'-Dimethoxy
LogP (Calculated)2.12.8
PARP-1 IC₅₀ (µM)12.35.6
Aqueous Solubility (mg/mL)0.890.31

The mono-methoxy derivative exhibits improved solubility but reduced potency compared to its dimethoxy counterpart, highlighting the trade-off between hydrophilicity and target engagement .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Serves as a scaffold for introducing substituents at N-1 (piperidine) and C-5' (quinoxaline) positions.

  • PROTAC Development: The spiro structure’s rigidity facilitates linker attachment for targeted protein degradation .

Material Science

Thin films of spin-coated spiro derivatives demonstrate nonlinear optical properties (χ³ = 1.4 × 10⁻¹² esu), suggesting utility in photonic devices .

Future Directions

  • Pharmacokinetic Studies: Absolute bioavailability and metabolite profiling in primates.

  • Hybrid Derivatives: Conjugation with tyrosine kinase inhibitors to enhance anticancer efficacy.

  • Green Synthesis: Development of photocatalytic spirocyclization protocols to reduce metal catalyst use.

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